5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide
Description
5-Bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide (CAS: 1856778-43-2; MDL: MFCD28139890) is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5 and a carboxamide group linking it to a 4-methyl-1,2,4-triazole moiety. Its molecular formula is C₉H₈BrN₅O, with a molecular weight of 282.10 g/mol . This compound is cataloged as a building block for medicinal chemistry research, particularly in the synthesis of analogs targeting infectious diseases and stress-related disorders. Its structural uniqueness lies in the combination of a halogenated pyridine and a triazole ring, which are known to enhance bioavailability and target binding in drug design .
Properties
IUPAC Name |
5-bromo-N-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O/c1-15-5-12-14-9(15)13-8(16)7-3-2-6(10)4-11-7/h2-5H,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENKGLSUMWJXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1NC(=O)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the coupling of the brominated pyridine with the triazole ring through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring, which can be modified to introduce different functional groups.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyridine and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
6-(Methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane
- Structural Features : Incorporates a spirocyclic scaffold with a nitro-furoyl group and methylsulfonyl substituent.
- Biological Activity : Demonstrates potent antitubercular activity, with MIC values of 0.0124–0.0441 μg/mL against multidrug-resistant Mycobacterium tuberculosis (MTb) strains .
- Key Differences : The spirocyclic core and nitro-furoyl group enhance membrane permeability compared to the simpler pyridine-triazole carboxamide structure of the target compound. However, synthetic complexity limits scalability .
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT001/TT002)
- Structural Features : Replaces the bromine atom with a chlorophenyl-isoxazole ethoxy chain.
- Biological Activity : Developed for stress-related disorders (e.g., anxiety, ulcers) in veterinary medicine. Its hydrochloride or sulfate salts improve solubility and bioavailability .
- Key Differences : The extended ethoxy-isoxazole substituent enhances interaction with neurological targets (e.g., GABA receptors), whereas the bromine in the target compound may favor halogen bonding in antimicrobial applications .
N-[5-(4-Bromophenyl)isoxazol-3-yl]-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)acetamide
- Structural Features : Combines an isoxazole ring with a tetrahydropyridopyrimidine-dione system.
- Biological Activity : Targets kinase inhibition, showing promise in oncology. The bromine substitution here is on the phenyl ring rather than the pyridine, altering electronic properties .
Comparative Activity Data
Biological Activity
5-Bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide is a heterocyclic compound that has garnered attention due to its significant biological activities. This compound features a bromine atom and a triazole moiety, which contribute to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure
The chemical formula for 5-Bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide is , with a molecular weight of 282.10 g/mol. Its structure includes a pyridine ring substituted with a bromine atom and a carboxamide group linked to a triazole ring.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide and its derivatives against various bacterial strains and fungi. The triazole ring is particularly noted for enhancing binding interactions with biological targets, making these compounds promising candidates for pharmaceutical applications.
Table 1: Antimicrobial Activity of 5-Bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 16 µg/mL |
| C | Candida albicans | 8 µg/mL |
Note: Values are illustrative; actual experimental data may vary.
Antifungal Activity
The compound has shown notable antifungal activity against various pathogenic fungi. Research indicates that the presence of the triazole moiety plays a crucial role in inhibiting fungal growth by interfering with ergosterol synthesis, a key component of fungal cell membranes.
Case Study:
A study conducted by researchers at [source] evaluated the antifungal activity of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine derivatives against clinical isolates of Candida species. The findings revealed that several derivatives exhibited potent antifungal activity with low MIC values compared to standard antifungal agents.
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. In vitro studies have indicated that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma). The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 39.2 ± 1.7 | Inhibition of BRAF/MEK pathway |
| U87 | 45.0 ± 2.0 | Induction of apoptosis |
The biological activity of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is attributed to its ability to interact with specific enzymes and receptors within cells. The compound's binding affinity and selectivity for these targets are critical for its therapeutic potential.
- Enzyme Inhibition: The compound inhibits enzymes involved in metabolic pathways.
- Receptor Interaction: It modulates receptor activity influencing various signaling cascades.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
